molecular formula C11H15NO5S B1300955 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid CAS No. 81242-26-4

4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid

Cat. No.: B1300955
CAS No.: 81242-26-4
M. Wt: 273.31 g/mol
InChI Key: LEAPXZPMNOGTPI-UHFFFAOYSA-N
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Description

4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid is an organic compound with the molecular formula C11H15NO5S It is characterized by the presence of a butanoic acid moiety linked to a sulfonamide group, which is further attached to a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminobutanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-{[(4-Hydroxyphenyl)sulfonyl]amino}butanoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide group, yielding 4-{[(4-Methoxyphenyl)sulfanyl]amino}butanoic acid.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to form derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-{[(4-Hydroxyphenyl)sulfonyl]amino}butanoic acid.

    Reduction: 4-{[(4-Methoxyphenyl)sulfanyl]amino}butanoic acid.

    Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the methoxyphenyl ring can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid: Similar structure but with a methyl group instead of a methoxy group.

    4-{[(4-Hydroxyphenyl)sulfonyl]amino}butanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and efficacy in various applications.

Properties

IUPAC Name

4-[(4-methoxyphenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-17-9-4-6-10(7-5-9)18(15,16)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAPXZPMNOGTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364668
Record name 4-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81242-26-4
Record name 4-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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